molecular formula C18H18N2O6S B2937372 2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid CAS No. 667893-35-8

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid

Cat. No.: B2937372
CAS No.: 667893-35-8
M. Wt: 390.41
InChI Key: LJBUJPUDGQEUEP-UHFFFAOYSA-N
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Description

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a morpholinosulfonyl group and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Morpholinosulfonyl)aniline, which is then reacted with isocyanatobenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholinosulfonyl)aniline: A precursor in the synthesis of the target compound.

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar chemical properties.

Uniqueness

2-((4-(Morpholinosulfonyl)phenyl)carbamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholinosulfonyl and phenylcarbamoyl groups allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c21-17(15-3-1-2-4-16(15)18(22)23)19-13-5-7-14(8-6-13)27(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBUJPUDGQEUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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